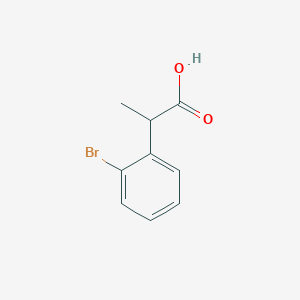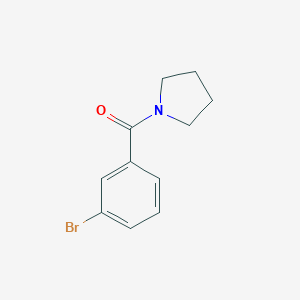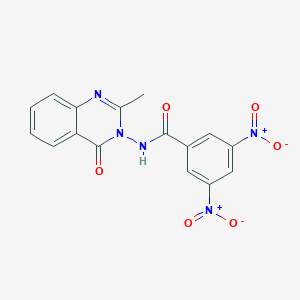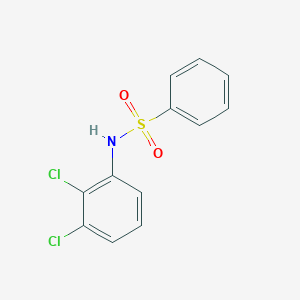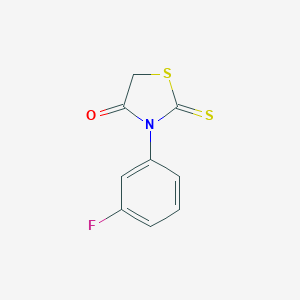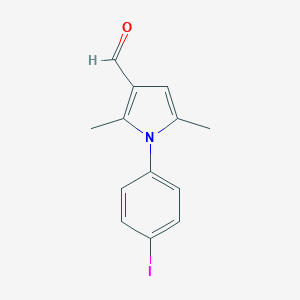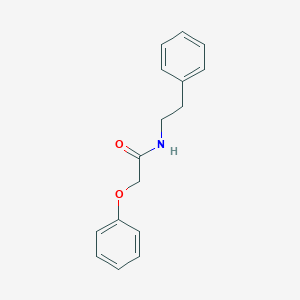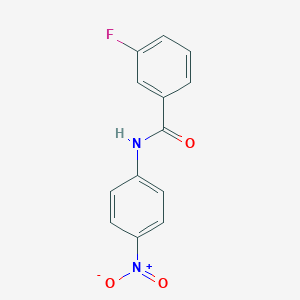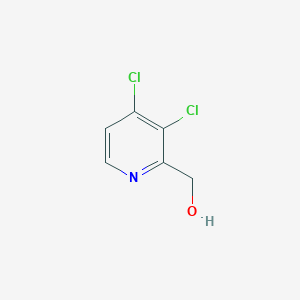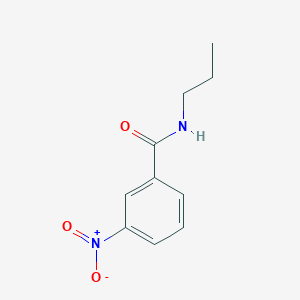
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione, commonly known as PPQ, is a chemical compound that has been extensively studied for its potential use in scientific research. PPQ is a synthetic compound that was first developed in the 1980s as a potential anti-malarial drug. However, its use as a research tool has become increasingly popular due to its unique properties and potential applications in various fields.
Mecanismo De Acción
PPQ is believed to work by inhibiting the activity of a protein called NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. ROS can cause damage to cells and tissues, and their production is increased in many disease states. By inhibiting NADPH oxidase, PPQ reduces the production of ROS and protects cells from damage.
Efectos Bioquímicos Y Fisiológicos
PPQ has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, PPQ has been shown to have anti-inflammatory effects and can reduce the production of cytokines, which are involved in the immune response. PPQ has also been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting potential applications in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PPQ as a research tool is its specificity for NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various disease states. However, one limitation of PPQ is its relatively low potency compared to other NADPH oxidase inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
Direcciones Futuras
There are several potential future directions for research on PPQ. One area of interest is the development of more potent NADPH oxidase inhibitors based on the structure of PPQ. Another potential direction is the use of PPQ in combination with other compounds to enhance its neuroprotective or anti-cancer properties. Additionally, further research is needed to fully understand the mechanisms of action of PPQ and its potential applications in various fields of scientific research.
Métodos De Síntesis
PPQ is synthesized through a multi-step process that involves the reaction of 4-propoxybenzaldehyde with cyclohexanone in the presence of a catalyst. The resulting intermediate is then further reacted with a second molecule of 4-propoxybenzaldehyde to produce PPQ.
Aplicaciones Científicas De Investigación
PPQ has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of PPQ is in the field of neuroscience, where it has been shown to have neuroprotective properties and can be used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's. PPQ has also been shown to have anti-cancer properties and has potential applications in cancer research.
Propiedades
Número CAS |
88167-06-0 |
|---|---|
Nombre del producto |
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione |
Fórmula molecular |
C24H30O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
1,6-bis(4-propoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C24H30O4/c1-3-17-27-21-13-9-19(10-14-21)23(25)7-5-6-8-24(26)20-11-15-22(16-12-20)28-18-4-2/h9-16H,3-8,17-18H2,1-2H3 |
Clave InChI |
YZBLTPXUMRLDJX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCC |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



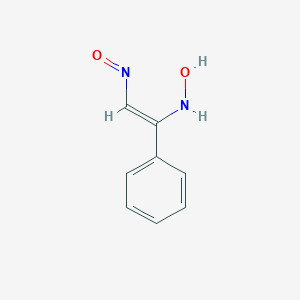
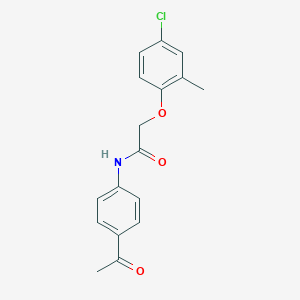
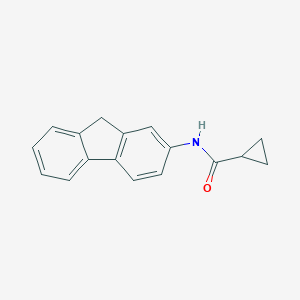
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
